molecular formula C9H10O3 B057812 Methyl mandelate CAS No. 4358-87-6

Methyl mandelate

Cat. No. B057812
CAS RN: 4358-87-6
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-UHFFFAOYSA-N
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Description

Methyl mandelate is a member of benzenes and a natural product found in Lepidium meyenii . It has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol . The IUPAC name for Methyl mandelate is methyl 2-hydroxy-2-phenylacetate .


Synthesis Analysis

A series of ten ionic liquids (ILs) was synthesized from the renewable resource mandelic acid . The ILs showed low antimicrobial activity towards the thirteen bacterial and twelve fungal strains they were screened against .


Molecular Structure Analysis

The molecular structure of Methyl mandelate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 .


Chemical Reactions Analysis

The reaction catalyzed by mandelate racemase proceeds by a two-base mechanism . In the gas phase, the elimination kinetics of racemic methyl mandelate yielded benzaldehyde, methanol, and carbon monoxide .


Physical And Chemical Properties Analysis

Methyl mandelate has a molecular weight of 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 .

Scientific Research Applications

Asymmetric Synthesis of ®-Methyl Mandelate

Specific Scientific Field

Bioprocess and Biosystems Engineering

Summary of the Application

Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate, an important pharmaceutical intermediate and a versatile resolving agent .

Methods of Application or Experimental Procedures

The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours .

Results or Outcomes

The yield was 85.8% with an enantiometric excess of 95.4%, indicating S. cerevisiae AS2.1392 as an efficient biocatalyst for the asymmetric synthesis of ®-methyl mandelate .

Preparation of Optically Active Pharmaceutical Intermediates

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Methyl (S)- (+)-mandelate is used as an optically active building block in the preparation of various pharmaceutical intermediates .

Methods of Application or Experimental Procedures

Methyl (S)- (+)-mandelate may be used in the preparation of (S)- (-)2-hydroxy-1,2,2-triphenylethyl acetate and (α′ S)-α′-methoxycarbonylbenzyl (2 S,4 R)- (+)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylate .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Integration of Biocatalyst and Resin-Based In Situ Product Removal Technique

Summary of the Application

Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate. This process involves the integration of a newly isolated biocatalyst and resin-based in situ product removal (ISPR) technique .

Methods of Application or Experimental Procedures

The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. The ISPR technique is applied to alleviate the substrate and product inhibition or toxicity to the whole cells .

Results or Outcomes

Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours with a yield of 85.8% and an enantiometric excess of 95.4% .

Enantioselective Enzymatic Hydrolysis of Racemic Drugs

Summary of the Application

Methyl mandelate is used in the enantioselective enzymatic hydrolysis of racemic drugs by encapsulation in sol–gel magnetic sporopollenin .

Methods of Application or Experimental Procedures

The process involves the encapsulation of Candida rugosa lipase within a sol–gel procedure and improved considerably by fluoride-catalyzed hydrolysis of mixtures of octyltriethoxysilane and tetraethoxysilane in the presence of magnetic sporopollenin .

Results or Outcomes

Excellent enantioselectivity (E > 400) was obtained for encapsulated lipase with magnetic sporopollenin with an ee value of S-Naproxen and R-2 phenoxypropionic acid about 98% .

Tuning Almond Lipase Features by Using Different Immobilization Supports

Specific Scientific Field

Catalysis

Summary of the Application

Methyl mandelate is used in the tuning of almond lipase features by using different immobilization supports .

Results or Outcomes

The encapsulated magnetic sporopollenin was found to give 319 U/g of support with 342% activity yield. It has been observed that the percent activity yields and enantioselectivity of the magnetic sporopollenin encapsulated lipase were higher than that of the encapsulated lipase without support .

NIST Chemistry WebBook

Specific Scientific Field

Chemistry

Summary of the Application

Methyl mandelate is listed in the NIST Chemistry WebBook, which provides access to data compiled and distributed by NIST under the Standard Reference Data Program .

Methods of Application or Experimental Procedures

The NIST Chemistry WebBook provides users with easy access to chemical and physical property data for chemical species through the internet. The data provided in the site are from collections maintained by the NIST Standard Reference Data Program and outside contributors .

Results or Outcomes

Data available on the site include: IR spectra for over 16,000 compounds, mass spectra for over 33,000 compounds, UV/Vis spectra for over 1600 compounds, electronic and vibrational spectra for over 5000 compounds, constants of diatomic molecules (spectroscopic data) for over 600 compounds, ion energetics data for over 16,000 compounds, thermophysical property data for 74 fluids .

properties

IUPAC Name

methyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871907
Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl mandelate

CAS RN

4358-87-6, 771-90-4
Record name (±)-Methyl mandelate
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Record name Methyl mandelate
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Record name Methyl mandelate
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Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
Source EPA DSSTox
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Record name Methyl (±)-glycolate
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Record name Methyl phenylglycolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,190
Citations
GD Yadav, P Sivakumar - Biochemical Engineering Journal, 2004 - Elsevier
… , the enzyme preferentially binds with R(−)-methyl mandelate over S(+)-methyl mandelate and hence rates of hydrolysis of the former are much greater than those of the latter, which …
Number of citations: 149 www.sciencedirect.com
M Albrecht, A Borba, K Le Barbu-Debus… - New Journal of …, 2010 - pubs.rsc.org
… , the aggregation behavior of methyl mandelate was therefore … lies on the dimers of methyl mandelate, but larger clusters … quantum chemical studies of methyl mandelate were added to …
Number of citations: 39 pubs.rsc.org
GD Yadav, AD Sajgure… - Journal of Chemical …, 2008 - Wiley Online Library
… mmol cm −3 each of methyl mandelate and water. Based on the … methyl mandelate, and it follows the ternary complex mechanism with dead end inhibition by RS-( ± )-methyl mandelate…
Number of citations: 49 onlinelibrary.wiley.com
G Blay, I Fernández, P Formentin, B Monje, JR Pedro… - Tetrahedron, 2001 - Elsevier
… Finally we have studied the extension of this methodology to other methyl mandelate esters substituted on the aromatic ring (Table 2). Thus compounds 4m–4p were prepared from …
Number of citations: 24 www.sciencedirect.com
A Rotinov, L Escalante, B Ramirez… - The Journal of …, 2009 - ACS Publications
The gas phase elimination kinetics of racemic methyl mandelate was determined in a static system, and yielded on decomposition benzaldehyde, methanol, and carbon monoxide. The …
Number of citations: 13 pubs.acs.org
MR Poopari, Z Dezhahang, Y Xu - Physical Chemistry Chemical …, 2013 - pubs.rsc.org
… at the B3LYP/6-31G(d) level for the methyl mandelate monomer and its explicit 1 [thin space (1/6-… spectra of methyl mandelate in the aforementioned solvents at different concentrations …
Number of citations: 50 pubs.rsc.org
KL Barbu-Debus, M Broquier, A Mahjoub… - The Journal of …, 2008 - ACS Publications
… , methyl mandelate, described in this article. We report here the IR/UV double-resonance spectra of complexes between methyl mandelate and … The methyl mandelate and methyl lactate …
Number of citations: 2 pubs.acs.org
GD Yadav, BG Motirale - Chemical Engineering Journal, 2010 - Elsevier
… In the current work, oxidation of methyl mandelate to methyl phenyl glyoxylate has been studied by using L–L–L PTC with tetra-butyl ammonium bromide as a catalyst at 45 C. It leads to …
Number of citations: 24 www.sciencedirect.com
Y Chiang, AJ Kresge, NP Schepp… - The Journal of Organic …, 2000 - ACS Publications
… , 1, to phenylcarbomethoxycarbene, 2, hydration of this carbene to methyl mandelate enol 3, and ketonzation of the enol to methyl mandelate 4, as shown in eq 1. The styrene-type …
Number of citations: 25 pubs.acs.org
N Queiroz, MG Nascimento - Tetrahedron letters, 2002 - Elsevier
… In the present report, we describe the preparative-scale resolution of (R,S)-methyl mandelate … Enantioselective acylation reaction of R,S-methyl mandelate with vinyl acetate in several …
Number of citations: 61 www.sciencedirect.com

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